Welcome to the BenchChem Online Store!
molecular formula C10H11ClO2 B3024059 4-(3-Chloropropoxy)benzaldehyde CAS No. 82625-25-0

4-(3-Chloropropoxy)benzaldehyde

Cat. No. B3024059
M. Wt: 198.64 g/mol
InChI Key: CKGQJZWAOFNWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07429586B2

Procedure details

A suspension of 4-hydroxybenzaldehyde (40 g), 1-bromo-3-chloropropane (63 mL), and potassium carbonate (136 g) in acetone (920 mL) was heated to reflux for 16 h. The resulting mixture was filtered, and the filtrate was evaporated. Distillation of the residue (0.5 mm Hg, 220° C.) gave the title compound as a pale yellow oil that crystallized on standing (46 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][Cl:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:14][CH2:13][CH2:12][CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
63 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
136 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
920 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue (0.5 mm Hg, 220° C.)

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.